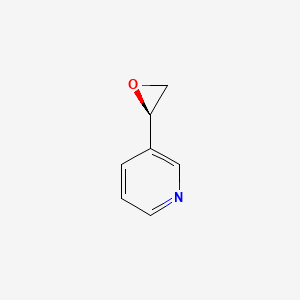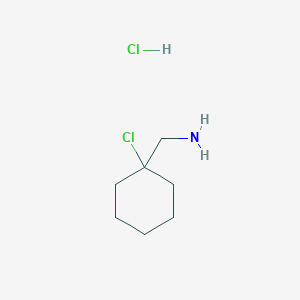![molecular formula C20H21N3O2S B3014519 Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone CAS No. 1226441-08-2](/img/structure/B3014519.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a research compound. It is related to the benzo[c][1,2,5]thiadiazole (BTZ) group of compounds, which are known for their potent pharmacological activities . They have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of BTZ-based compounds often involves substitution reactions followed by subsequent hydrolysis . For example, a new BTZ luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1 H)-one and a BTZ bispinacol boronic ester .Molecular Structure Analysis
The molecular structure of BTZ-based compounds is characterized by a BTZ core . The BTZ motif is an electron acceptor, and by varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the optoelectronic and photophysical properties of the compounds .Chemical Reactions Analysis
BTZ-based compounds have been used as reactants in various chemical reactions. For instance, they have been used in the Miyaura borylation and Suzuki coupling reactions . They have also been used to synthesize benzothiadiazole derivatives as potent PFKFB3 kinase inhibitors .Physical and Chemical Properties Analysis
BTZ-based compounds exhibit aggregated-induced emission (AIE) properties, which are attributed to their photoactive BTZ core and nonplanar geometry . They are also known for their air-, thermo-, and photostability .科学的研究の応用
Molecular Aggregation and Solvent Effects
Research into thiadiazole derivatives, such as studies on molecular aggregation in specific solvents, provides insights into their potential applications in materials science and nanotechnology. For example, spectroscopic studies of thiadiazole compounds have shown that their aggregation behavior in solvents like DMSO, methanol, and ethanol can be associated with distinct fluorescence emission spectra and lifetimes. This aggregation is influenced by the compound's concentration and the structure of substituent groups, suggesting applications in developing fluorescence-based sensors and materials with tailored optical properties (Matwijczuk et al., 2016).
Antimicrobial and Anti-tubercular Activities
Thiadiazole derivatives have been identified as promising chemotypes for antimicrobial and anti-tubercular activities. Research has highlighted the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and their evaluation against Mycobacterium tuberculosis, with some compounds showing potent activity. This indicates the potential for developing new therapeutics targeting tuberculosis and other bacterial infections (Pancholia et al., 2016).
Electrochromic Materials
The study of thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, in donor-acceptor-type electrochromic polymers has unveiled applications in creating materials with low bandgaps and high coloration efficiency. Such materials are of interest for developing fast-switching, neutral green electrochromic devices, which are crucial for smart windows and display technologies (Ming et al., 2015).
Anticancer Research
Boron-based benzo[c][1,2,5]thiadiazoles have been synthesized as potential inhibitors targeting tumor hypoxia, a hallmark of cancer. The design and synthesis of these compounds mark an innovative approach to developing anticancer agents, highlighting the role of thiadiazole derivatives in medicinal chemistry and oncology research (Das et al., 2023).
作用機序
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(17-6-7-18-19(12-17)22-26-21-18)23-10-8-16(9-11-23)14-25-13-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQURERIQPSCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
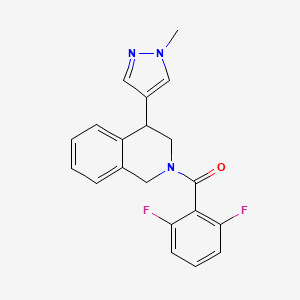
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)
![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)


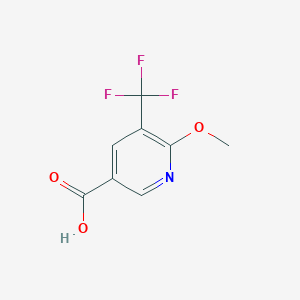
![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)


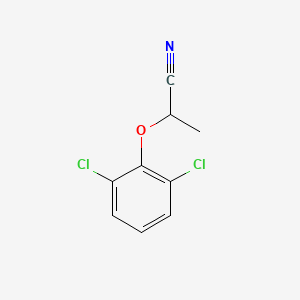
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)
